1-Chlorocyclohexene
Description
Overview of Halogenated Cycloalkenes in Organic Chemistry
Halogenated cycloalkenes, a subgroup of vinyl halides, are cyclic alkenes where at least one halogen atom is directly attached to one of the double-bonded carbon atoms. wikipedia.org These compounds, including 1-chlorocyclohexene, are recognized as pivotal intermediates in organic synthesis. sioc-journal.cnsolubilityofthings.com Their importance stems from the unique reactivity conferred by the carbon-halogen bond at an sp²-hybridized carbon, which makes them valuable substrates for a variety of chemical transformations. acs.orgfrontiersin.org
One of the most significant applications of vinyl halides is in transition metal-catalyzed cross-coupling reactions. sioc-journal.cn They are key partners in widely used reactions such as the Suzuki-Miyaura, Stille, and Sonogashira couplings, which are fundamental methods for forming new carbon-carbon bonds. wikipedia.orgwikipedia.orglibretexts.org This capability allows chemists to link different molecular fragments, enabling the synthesis of complex molecules like polyolefins, styrenes, and substituted biphenyls. wikipedia.org Furthermore, halogenated alkenes serve as precursors to alkynes through base-induced elimination reactions. fiveable.me The nature of the halogen atom is crucial, as it influences the compound's reactivity; vinyl iodides are typically more reactive than the corresponding bromides or chlorides in many coupling reactions. frontiersin.org This class of compounds is foundational in the production of pharmaceuticals, agrochemicals, and advanced materials. frontiersin.org
Significance of this compound in Advanced Synthetic Strategies and Mechanistic Studies
This compound is more than just a simple halogenated hydrocarbon; it is a versatile building block and a probe for understanding complex reaction pathways. solubilityofthings.com Its structure allows it to participate in a range of reactions, including nucleophilic substitutions and eliminations, making it a valuable intermediate for creating pharmaceuticals and agrochemicals. solubilityofthings.com
A cornerstone of its significance is its role as a precursor to cyclohexyne (B14742757) , a highly strained and reactive intermediate. When this compound is treated with a very strong base, such as phenyllithium (B1222949) or sodium amide, it undergoes an elimination-addition reaction. dntb.gov.uacaltech.eduacs.org The transient cyclohexyne intermediate can then be "trapped" by various reagents, leading to the formation of unique cyclic structures. This reactivity has been a subject of intense mechanistic study to understand the behavior of strained cyclic acetylenes. caltech.eduacs.org
Beyond its use in generating reactive intermediates, this compound is a key substrate in modern synthetic methodologies. For instance, it is employed in palladium-catalyzed Suzuki cross-coupling reactions . An important strategy involves the chemoselective coupling at a more reactive site, such as in 1-bromo-2-chlorocyclohexene, where an aryl group can be selectively attached at the bromine-bearing carbon to yield novel 1-chloro-2-arylcyclohexenes. researchgate.net These products are themselves valuable intermediates for further functionalization. The compound has also been utilized in other coupling reactions, such as the Heck reaction, to synthesize complex structures like functionalized phosphine (B1218219) oxides for materials applications. nih.gov
The electrophilic nature of its double bond also allows for addition reactions. The reaction with hydrogen bromide (HBr), for example, proceeds via an electrophilic addition mechanism to form a stable carbocation intermediate, leading to the major product, 1-bromo-1-chlorocyclohexane. nist.gov
Current Research Landscape and Knowledge Gaps for this compound
The study of this compound and its derivatives continues to be an active area of chemical research. While its fundamental reactivity in forming cyclohexyne has been known for decades, recent studies continue to explore new methods for generating and trapping these intermediates using novel base systems, highlighting an ongoing interest in the chemistry of strained rings. acs.org
Recent research has also expanded the utility of this compound into materials science. A 2021 study demonstrated its use as a starting material in a multi-step synthesis to create a novel functionalized polymeric sorbent. nih.gov This indicates a potential for this compound to be used in the development of new functional materials, an area that remains relatively unexplored.
Despite the known applications, there are knowledge gaps and opportunities for future research. A significant area for development is the expansion of catalytic methods for its functionalization. While palladium-catalyzed couplings are established, the development of reactions using more earth-abundant and less expensive metal catalysts (e.g., nickel, copper, or iron) for cross-coupling reactions with this compound is a current trend in organic synthesis. rsc.org Exploring its potential in asymmetric catalysis to generate chiral molecules would also be a valuable contribution. Furthermore, while its role in synthesizing intermediates for agrochemicals and pharmaceuticals is noted, detailed studies on its incorporation into specific, modern drug discovery pipelines are not widely published, representing another avenue for future investigation. marketresearchintellect.com
Data Tables
Physical and Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C₆H₉Cl |
| Molecular Weight | 116.59 g/mol |
| CAS Number | 930-66-5 |
| Appearance | Colorless to light yellow liquid |
| Density | ~1.02 - 1.036 g/cm³ |
| Boiling Point | ~142-143 °C at 760 mmHg |
| Solubility | Low solubility in water; soluble in organic solvents like alcohols and ethers. solubilityofthings.com |
| IUPAC Name | This compound |
Data compiled from references solubilityofthings.comresearchgate.netnist.govnist.gov.
Spectroscopic Data Highlights for this compound
| Spectroscopy Type | Characteristic Features |
| Infrared (IR) | C=C stretch: ~1640-1680 cm⁻¹ =C-H stretch: ~3000-3100 cm⁻¹ |
| ¹³C NMR | Vinylic carbons (C=C): ~115-140 ppm |
| Mass Spec (MS) | Molecular Ion (M⁺): m/z ~116 and ~118 (due to ³⁵Cl and ³⁷Cl isotopes) |
This table represents typical ranges for the functional groups present. Specific peak values can be found in spectral databases. nist.govspectrabase.comdocbrown.infolibretexts.orglibretexts.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-chlorocyclohexene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9Cl/c7-6-4-2-1-3-5-6/h4H,1-3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUAKPITZELZWNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0073243 | |
| Record name | 1-Chlorocyclohexene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0073243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
930-66-5, 88967-57-1 | |
| Record name | Cyclohexene, 1-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000930665 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexene, 1-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088967571 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-CHLOROCYCLOHEXENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148275 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Chlorocyclohexene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0073243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Chlorocyclohexene and Its Derivatives
Direct Chlorination Routes to 1-Chlorocyclohexene
Direct chlorination methods involve the introduction of a chlorine atom at the double bond of a cyclohexene (B86901) precursor or the conversion of a carbonyl group in a cyclohexanone (B45756) ring to a chloro-substituted double bond.
The reaction of cyclohexanone with phosphorus pentachloride (PCl₅) is a classic method for the synthesis of this compound. This reaction proceeds by converting the ketone into a geminal dichloride, which then undergoes elimination to form the vinyl chloride. quora.com The reaction of ketones with PCl₅ typically results in the formation of a geminal dichloride by replacing the carbonyl oxygen. quora.com
In a related synthesis, 2-bromocyclohexanone (B1249149) reacts with PCl₅ in anhydrous ether to yield a mixture of chloro-compounds. This mixture, without purification, can be subjected to dehydrohalogenation to produce 1-bromo-2-chlorocyclohexene. scispace.com
Table 1: Reaction of Cyclohexanone and its Derivatives with PCl₅
| Starting Material | Reagent | Product | Reference |
| Cyclohexanone | PCl₅ | 1,1-Dichlorocyclohexane (intermediate) | quora.com |
| 2-Bromocyclohexanone | PCl₅ | Mixture of chloro-compounds | scispace.com |
Besides phosphorus pentachloride, other reagents can be employed for the direct chlorination of cyclohexanone and related compounds. The Vilsmeier reagent, generated in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphoryl chloride (POCl₃), oxalyl chloride, or thionyl chloride, is a versatile reagent in organic synthesis. mychemblog.comtcichemicals.comwikipedia.org While primarily used for formylation reactions, its electrophilic nature allows it to react with enolates or enol ethers, which can be derived from cyclohexanone.
Another approach involves the photoelectrocatalytic (PEC) chlorination of cyclohexane (B81311). This method utilizes an oxygen vacancy-rich TiO₂ photoanode in a NaCl aqueous solution. Under illumination, chlorine radicals are generated, which then react with cyclohexane to produce chlorocyclohexane (B146310). nih.gov Although this method primarily yields chlorocyclohexane, modifications in the substrate or reaction conditions could potentially favor the formation of this compound.
Chlorination of Cyclohexanone with Phosphorus Pentachloride
Preparation via Elimination Reactions
Elimination reactions provide an alternative and often more controlled route to this compound, starting from saturated chlorocyclohexane precursors.
Dehydrochlorination involves the removal of a hydrogen and a chlorine atom from adjacent carbons in a cyclohexane ring to form a double bond.
Vapor-phase catalytic dehydrochlorination of chlorocyclohexane can be achieved using various catalysts. Iron oxide-based catalysts have been shown to be effective for the dehydrochlorination of chloroalkanes. oup.comfsrj.org In these studies, while cyclohexene was the major product (over 98% selectivity), small amounts of chlorocyclohexene were also identified. oup.com The reaction is typically carried out at elevated temperatures, for instance, 300°C, in a fixed-bed microreactor. oup.com
Similarly, a stable and active FeCl₂/SiO₂ catalyst system has been reported for the vapor-phase dehydrochlorination of chlorocyclohexane, yielding cyclohexene with high selectivity. The reaction conditions and catalyst composition significantly influence the product distribution.
Table 2: Gas-Phase Dehydrochlorination of Chlorocyclohexane
| Catalyst | Temperature (°C) | Major Product | Minor Product(s) | Reference |
| Iron Oxide | 300 | Cyclohexene (>98%) | Chlorocyclohexene (<2%), Methylcyclopentene | oup.com |
| FeCl₂/SiO₂ | 300 | Cyclohexene (~98%) | Not specified |
Base-promoted elimination is a widely used method for the synthesis of alkenes from alkyl halides. The use of a strong base, such as potassium hydroxide (B78521) (KOH) in an alcoholic solvent like ethanol (B145695), favors the E2 elimination pathway. quora.comdocbrown.info This reaction involves the abstraction of a proton by the base and the concurrent departure of the halide leaving group. libretexts.orgmsu.edu
The dehydrohalogenation of chlorocyclohexane with alcoholic KOH leads to the formation of cyclohexene. quora.comquora.com The reaction of trans-1,2-dichlorocyclohexane (B1586812) with a strong base can yield this compound. kchem.org For instance, the reaction of trans-1,2-dichlorocyclohexane with a complex base in tetrahydrofuran (B95107) (THF) has been reported to produce this compound in 85% yield. kchem.org The choice of base and solvent is crucial; aqueous KOH tends to favor substitution reactions, while alcoholic KOH promotes elimination. quora.com
The stereochemistry of the substrate can also influence the reaction outcome. For example, the elimination of trans-2-methyl-1-chlorocyclohexane with alcoholic KOH is slower and yields 3-methylcyclohexene, whereas the cis-isomer reacts faster to give the predicted 1-methylcyclohexene. libretexts.org This is due to the requirement for an anti-periplanar arrangement of the hydrogen and the leaving group in the E2 mechanism. libretexts.org
Gas-Phase Catalytic Dehydrochlorination
Elimination of Chlorine Atoms from 1,2-Dibromo-1-chlorocyclohexane
The synthesis of 1,2-dibromocyclohexene (B3383802), a derivative of this compound, can be achieved through a process that begins with this compound itself. The initial step involves the reaction of this compound with bromine, which leads to the formation of crude 1,2-dibromo-1-chloro-cyclohexane. researchgate.netmdpi.com
This intermediate, without further purification, is then subjected to an elimination reaction. researchgate.net The crude 1,2-dibromo-1-chloro-cyclohexane is treated with a 20% solution of potassium hydroxide (KOH) in ethanol. mdpi.commdpi.com The mixture is heated under reflux for a period of 2 to 3 hours. mdpi.commdpi.com The progress of the elimination reaction is monitored using thin-layer chromatography (TLC). mdpi.commdpi.com Upon completion, the desired product, 1,2-dibromocyclohexene, is isolated from the reaction mixture via steam distillation. mdpi.commdpi.com This process yields an oil that crystallizes upon cooling. mdpi.commdpi.com Further purification by recrystallization from ethanol affords the final product. mdpi.commdpi.com In one documented procedure, starting from 20 grams of crude 1,2-dibromo-1-chloro-cyclohexane, this method yielded 12 grams of 1,2-dibromocyclohexene, which corresponds to a 69% yield. mdpi.commdpi.com
Synthesis of Substituted this compound Derivatives
The carbon-carbon double bond in this compound provides a reactive site for the synthesis of a variety of substituted derivatives. Palladium-catalyzed cross-coupling reactions, in particular, have proven to be a powerful tool for this purpose.
Regiospecific Synthesis of 1-Chloro-2-arylcyclohexenes via Suzuki Cross-Coupling
A highly efficient and chemoselective method for synthesizing 1-chloro-2-arylcyclohexenes is the Suzuki cross-coupling reaction. scispace.comresearchgate.net This powerful carbon-carbon bond-forming reaction utilizes a palladium catalyst to couple an organohalide with an organoboron compound. wikipedia.orglibretexts.org
The key precursor for this regiospecific synthesis is the non-symmetrical dihalide, 1-bromo-2-chlorocyclohexene. scispace.comcore.ac.uk This compound can be synthesized from 2-bromocyclohexanone. scispace.com The process involves reacting 2-bromocyclohexanone with phosphorus pentachloride (PCl₅) in anhydrous ether, which produces a mixture of chloro-compounds. This mixture is then subjected to dehydrohalogenation using potassium tert-butoxide in tert-butyl alcohol to yield pure 1-bromo-2-chlorocyclohexene. scispace.com
The Suzuki cross-coupling reaction involves the chemoselective coupling of 1-bromo-2-chlorocyclohexene with various aryl boronic acids. scispace.comresearchgate.net The reaction demonstrates high regioselectivity, with the coupling occurring at the more reactive carbon-bromine bond, leaving the carbon-chlorine bond intact.
Investigations into the optimal catalytic system have shown that the catalyst Pd(dppf)Cl₂·CH₂Cl₂ is particularly effective for this transformation. scispace.comresearchgate.net The reaction is typically carried out in a sealed tube under an inert nitrogen atmosphere. scispace.com In a representative procedure, 1-bromo-2-chlorocyclohexene is reacted with an aryl boronic acid in the presence of the palladium catalyst and a base, such as potassium carbonate (K₂CO₃), in a solvent like anhydrous 1,4-dioxane. core.ac.uk The reaction mixture is heated to 110 °C. core.ac.uk These conditions have been shown to produce a range of novel 1-chloro-2-arylcyclohexenes in high yields, typically between 87% and 90%. core.ac.uk
A novel and rapid synthesis methodology employs microwave-assisted organic synthesis (MWAOS) in an aqueous medium. tandfonline.comresearchgate.net This approach allows for the synthesis of 1-chloro-2-arylcyclohexenes in excellent yields (89–95%) in under 7 minutes. tandfonline.com
The table below summarizes the conditions and yields for the synthesis of various 1-chloro-2-arylcyclohexenes.
| Aryl Boronic Acid Reactant | Palladium Catalyst | Base | Solvent | Reaction Conditions | Yield (%) | Reference |
| Phenyl boronic acid | Pd(dppf)Cl₂·CH₂Cl₂ | K₂CO₃ | 1,4-Dioxane | Sealed tube, 110 °C | >90 | core.ac.uk |
| Various aryl boronic acids | Pd(dppf)Cl₂·CH₂Cl₂ | K₂CO₃ | 1,4-Dioxane | Sealed tube, N₂ atm | High | scispace.comresearchgate.net |
| Various aryl boronic acids | Not specified | Not specified | Aqueous Media | Microwave, <7 min | 89-95 | tandfonline.com |
Precursors: 1-Bromo-2-chlorocyclohexene
Synthesis of Functionalized Polymeric Sorbents Incorporating this compound Moieties
This compound serves as a crucial starting material in the multi-step synthesis of functionalized polymeric sorbents. researchgate.netmdpi.commdpi.comnih.gov These materials, which incorporate phosphorus-containing functional groups, have applications in areas such as the removal of dyes from wastewater. researchgate.netmdpi.com
The synthesis begins with the preparation of 1,2-dibromocyclohexene from this compound, as detailed in section 2.2.2. mdpi.commdpi.com this compound is first prepared in 80% yield. mdpi.commdpi.comnih.gov This is followed by a reaction with bromine and a subsequent elimination reaction with potassium hydroxide in ethanol to produce 1,2-dibromocyclohexene. mdpi.commdpi.comnih.gov
The resulting 1,2-dibromocyclohexene is then subjected to a Heck reaction with diphenylvinylphosphine (B1198819) oxide. mdpi.com This step, which uses a palladium acetate (B1210297) catalyst and tris-o-tolyl phosphine (B1218219) as a ligand, yields a bis α,β-unsaturated phosphorylated cyclohexene monomer, specifically 1,2-bis((E)-2-diphenylphospinoylethenyl)-cyclohex-1-ene. mdpi.com
Finally, this functionalized monomer is copolymerized with a cross-linking agent, such as divinylbenzene (B73037) (DVB), to produce the novel phosphorus-containing sorbent, designated as CyP(Ph)4–DVB. mdpi.comnih.gov This free-radical polymerization creates a robust polymer network with phosphine oxide functions integrated into its structure. nih.gov These sorbents have demonstrated effectiveness in adsorbing cationic dyes like Basic Yellow 2 (BY2) and Basic Blue 3 (BB3) from aqueous solutions. researchgate.net
Reaction Mechanisms and Selectivity in 1 Chlorocyclohexene Chemistry
Electrophilic Addition Reactions of 1-Chlorocyclohexene
Alkenes, characterized by their electron-rich carbon-carbon double bond, readily undergo electrophilic addition reactions. In the case of this compound, the presence of a chlorine atom on the double bond introduces electronic effects that significantly influence the reaction's outcome.
Addition of Hydrogen Halides (e.g., HBr) to the Double Bond
The reaction of this compound with hydrogen halides, such as hydrogen bromide (HBr), is a classic example of electrophilic addition. pearson.com The double bond acts as a nucleophile, attacking the electrophilic proton of HBr. pearson.com This initial step is central to the entire reaction mechanism, leading to the formation of a carbocation intermediate. pearson.com
The addition of a proton to the double bond of this compound can theoretically form two different carbocation intermediates. Protonation at the second carbon (C2) results in a tertiary carbocation at the first carbon (C1), while protonation at C1 would lead to a secondary carbocation at C2.
The stability of the carbocation intermediate is the determining factor for the regioselectivity of the reaction. Tertiary carbocations are inherently more stable than secondary carbocations due to hyperconjugation and inductive effects. Consequently, the reaction proceeds preferentially through the more stable tertiary carbocation intermediate. This follows Markovnikov's rule, which states that in the addition of a protic acid to an unsymmetrical alkene, the acidic hydrogen attaches to the carbon that has the greater number of hydrogen atoms. cutm.ac.inmasterorganicchemistry.comlibretexts.org The subsequent attack by the bromide ion (Br⁻) on the more stable tertiary carbocation leads to the formation of the major product, 1-bromo-1-chlorocyclohexane. pearson.comcutm.ac.in
Table 1: Analysis of HBr Addition to this compound
| Protonation Site | Carbocation Intermediate | Stability | Resulting Product | Status |
| Carbon 2 (C2) | Tertiary (on C1) | More Stable | 1-bromo-1-chlorocyclohexane | Major Product |
| Carbon 1 (C1) | Secondary (on C2) | Less Stable | 1-bromo-2-chlorocyclohexane | Minor Product |
The chlorine atom exerts a strong electron-withdrawing inductive effect due to its high electronegativity. This effect significantly influences the stability of the adjacent carbocation. While halogens on a carbon adjacent to a carbocation are generally destabilizing due to induction, the chlorine atom in the α-position (on the same carbon as the positive charge) can also stabilize the carbocation through resonance (p-donation), where its lone pairs of electrons can be shared with the empty p-orbital of the carbocation. wikipedia.org
Carbocation Intermediate Stability and Regioselectivity
Comparison with Cyclohexene (B86901) Reactivity in Electrophilic Addition
The electrophilic addition of hydrogen halides to unsubstituted cyclohexene also proceeds through a carbocation intermediate to yield a halocyclohexane. atlas.orgpearson.com The reaction is initiated by the attack of the π electrons of the double bond on the hydrogen of the hydrogen halide. pearson.com
However, the reactivity of this compound in electrophilic additions is lower than that of cyclohexene. The electron-withdrawing inductive effect of the chlorine atom in this compound decreases the electron density of the double bond. This deactivation makes the double bond less nucleophilic and therefore less reactive towards electrophiles compared to the electron-rich double bond of cyclohexene. The synthesis of chlorocyclohexane (B146310) from cyclohexene via electrophilic addition is a thermodynamically favorable process. brainly.com
Table 2: Comparison of Electrophilic Addition in Cyclohexene and this compound
| Feature | Cyclohexene | This compound |
| Substituent Effect | No significant electronic effect | Strong electron-withdrawing inductive effect from Chlorine |
| Double Bond Nucleophilicity | High | Reduced |
| Reactivity towards Electrophiles | More reactive | Less reactive |
| Intermediate | Secondary carbocation | Predominantly a more stable tertiary carbocation |
| Product | Chlorocyclohexane (with HCl) | 1-bromo-1-chlorocyclohexane (with HBr) |
Elimination Reactions Involving this compound Precursors
This compound can be synthesized through elimination reactions of suitable precursors, such as dichlorinated cyclohexanes. The mechanism and outcome of these reactions are highly dependent on the stereochemistry of the starting material.
E2 Reaction Mechanisms and Stereochemical Outcomes
The E2 (bimolecular elimination) reaction is a concerted, single-step process where a base removes a proton, and a leaving group departs simultaneously, forming a double bond. libretexts.org A critical requirement for the E2 mechanism is an anti-periplanar geometry, where the hydrogen to be removed and the leaving group are in the same plane and oriented at a 180° angle to each other. chemistrysteps.commasterorganicchemistry.com
In cyclohexane (B81311) systems, this anti-periplanar arrangement translates to a trans-diaxial requirement, meaning both the hydrogen and the leaving group must be in axial positions for the elimination to occur. masterorganicchemistry.comlibretexts.org
The formation of this compound can be achieved by the E2 elimination of hydrogen chloride from a 1,2-dichlorocyclohexane (B75773) precursor. The stereoisomer of the starting material dictates the reaction pathway and product.
cis-1,2-Dichlorocyclohexane (B86984): In one of its chair conformations, this isomer can have one chlorine atom in an axial position and the other in an equatorial position. The axial chlorine can be anti-periplanar to an axial hydrogen on an adjacent carbon. Elimination of HCl from cis-1,2-dichlorocyclohexane with a base like potassium hydroxide (B78521) (KOH) yields this compound. chegg.com
trans-1,2-Dichlorocyclohexane (B1586812): For this isomer to undergo E2 elimination, it must adopt a conformation where both chlorine atoms are axial. This diaxial conformation is generally less stable. However, if forced into this conformation, an E2 reaction can occur. Elimination of HCl from trans-1,2-dichlorocyclohexane can also lead to the formation of cyclohexyne (B14742757) or its derivatives under strong basic conditions. chegg.com One study shows that reaction with KOH leads to a product with the molecular formula C₆H₈, suggesting elimination of two HCl molecules. chegg.com
The stereochemical requirement of the E2 reaction is paramount and can override Zaitsev's rule, which predicts the formation of the most substituted alkene. libretexts.orgmsu.eduiitk.ac.in The product formed is determined by the availability of a hydrogen atom that is anti-periplanar to the leaving group. libretexts.org
Table 3: E2 Elimination of 1,2-Dichlorocyclohexane Isomers
| Precursor | Stereochemical Requirement for E2 | Reaction with KOH | Product |
| cis-1,2-Dichlorocyclohexane | Must adopt a chair conformation with an axial Cl and an anti-periplanar axial H. | Elimination of one HCl molecule. chegg.com | This compound (C₆H₉Cl) chegg.com |
| trans-1,2-Dichlorocyclohexane | Must adopt a less stable chair conformation with both Cl atoms axial for dehydrochlorination. | Elimination of two HCl molecules. chegg.com | A product with formula C₆H₈ (e.g., cyclohexyne intermediate followed by reaction) chegg.com |
Substitution Reactions
Nucleophilic substitution at the sp²-hybridized carbon of this compound is mechanistically complex and faces significant hurdles compared to substitution on sp³-hybridized carbons.
The direct bimolecular nucleophilic substitution (SN2) reaction is generally considered unlikely for this compound. libretexts.org The SN2 mechanism requires a backside attack by the nucleophile, which is sterically hindered by the cyclohexene ring structure. libretexts.orguci.edu Furthermore, the electrophilic carbon is part of a π-system, which repels the incoming nucleophile. libretexts.org
The SN2' (S-N-2-prime) mechanism involves a nucleophilic attack at the double bond, allylic to the leaving group, in a concerted process. However, this compound is a vinylic halide, not an allylic halide, making a classical SN2' reaction inapplicable.
Instead of direct substitution, reactions with very strong nucleophiles, such as phenyllithium (B1222949), have been shown to proceed through an elimination-addition mechanism. caltech.educaltech.edu This pathway involves the initial elimination of HCl to form a highly strained cyclohexyne intermediate, which is then rapidly attacked by the nucleophile to yield the final substituted product, such as 1-phenylcyclohexene. caltech.edu
The reaction of this compound with a reagent that can act as both a nucleophile and a base results in competition between substitution and elimination pathways. The outcome is highly dependent on the nature of the reagent, solvent, and temperature. chemguide.co.uklibretexts.org
Base/Nucleophile Strength: Strong, non-bulky bases/nucleophiles can produce a mixture of products. However, strong and sterically hindered (bulky) bases, such as potassium tert-butoxide, strongly favor elimination over substitution due to the difficulty of approaching the electrophilic carbon for an attack. msu.eduindusuni.ac.in
Temperature: Higher temperatures generally favor elimination over substitution. chemguide.co.ukindusuni.ac.in Elimination reactions result in an increase in the number of molecules, leading to a positive entropy change, which is favored at higher temperatures.
Solvent: The choice of solvent is crucial. Polar aprotic solvents can favor SN2-type reactions, while ethanol (B145695) is known to encourage elimination. uci.educhemguide.co.uk
| Condition | Favored Pathway | Rationale |
| Strong, Bulky Base | Elimination (E2) | Steric hindrance prevents nucleophilic attack at carbon, promoting proton abstraction. msu.eduindusuni.ac.in |
| Strong, Unhindered Base | Competition (Elimination/Substitution) | Both pathways are possible; specific conditions determine the major product. libretexts.org |
| High Temperature | Elimination | The entropic contribution (ΔS) is more favorable for elimination reactions. chemguide.co.uk |
| Very Strong Base (e.g., R-Li) | Elimination-Addition | Formation of a cyclohexyne intermediate is the dominant pathway. caltech.educaltech.edu |
Nucleophilic Substitution (SN2 and SN2') in Halocyclohexene Systems
Cross-Coupling Reactions
This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions, which enable the formation of new carbon-carbon bonds at the vinylic position. These methods are fundamental in modern organic synthesis.
The Suzuki-Miyaura coupling is a powerful tool for this transformation. wikipedia.orglibretexts.org It involves the reaction of this compound with an organoboron compound, typically an aryl or vinyl boronic acid, in the presence of a palladium catalyst and a base. scispace.comresearchgate.net This reaction chemoselectively forms a new C(sp²)-C(sp²) bond. For instance, the coupling of 1-bromo-2-chlorocyclohexene with various aryl boronic acids using a Pd(dppf)Cl₂ catalyst proceeds selectively at the more reactive C-Br bond, leaving the C-Cl bond intact to yield 1-chloro-2-arylcyclohexenes. scispace.com
Another cornerstone reaction is the Sonogashira coupling, which joins this compound with a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction is typically co-catalyzed by palladium and copper complexes and requires a base. organic-chemistry.orglibretexts.org It is a highly efficient method for constructing C(sp²)-C(sp) bonds, leading to the synthesis of conjugated enynes and arylalkynes. libretexts.org The reaction can be performed under mild conditions, which has broadened its application in the synthesis of complex molecules. wikipedia.org
Other coupling reactions, such as those involving organolithium reagents, can also be utilized. The reaction between this compound and phenyllithium at elevated temperatures yields 1-phenylcyclohexene, demonstrating a C-C bond formation that proceeds via a cycloalkyne intermediate. caltech.educaltech.edu
| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Bond Formed |
| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid | Pd(0) complex (e.g., Pd(dppf)Cl₂), Base | C(sp²)-C(sp²) wikipedia.orgscispace.com |
| Sonogashira Coupling | Terminal Alkyne | Pd(0) complex, Cu(I) salt, Base | C(sp²)-C(sp) wikipedia.orgorganic-chemistry.org |
| Phenyllithium Coupling | Phenyllithium | None (thermal, via elimination-addition) | C(sp²)-C(sp²) caltech.educaltech.edu |
Palladium-Catalyzed Carbon-Carbon Bond Formation
Palladium-catalyzed cross-coupling reactions are fundamental tools in organic synthesis for the formation of carbon-carbon bonds. For substrates like this compound, where a chlorine atom is attached to an sp²-hybridized carbon, several types of palladium-catalyzed reactions are applicable, including the Suzuki-Miyaura, Stille, and Negishi couplings. These reactions are prized for their versatility and tolerance of various functional groups. yonedalabs.comnobelprize.org
The general mechanism for these transformations follows a catalytic cycle involving a palladium catalyst, which shuttles between the Pd(0) and Pd(II) oxidation states. libretexts.org The three key steps in this cycle are:
Oxidative Addition : The active Pd(0) catalyst inserts itself into the carbon-halogen bond (C-Cl in the case of this compound) of the organohalide. This is often the rate-determining step and results in a Pd(II) complex. byjus.comwikipedia.org The reactivity of the halide in this step generally follows the trend I > OTf > Br >> Cl. wikipedia.org
Transmetalation : The organic group from an organometallic reagent (e.g., organoboron, organotin, or organozinc) is transferred to the Pd(II) complex, displacing the halide. nobelprize.org This step assembles both organic partners on the palladium center. nobelprize.org
Reductive Elimination : The two organic groups on the Pd(II) complex are coupled and expelled, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.orgwikipedia.org
Suzuki-Miyaura Coupling This reaction couples an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. byjus.comwikipedia.org The base is crucial as it activates the organoboron reagent to facilitate transmetalation. organic-chemistry.org The Suzuki reaction is widely used due to the stability, low toxicity, and commercial availability of boronic acids. nobelprize.orgbyjus.com
Stille Coupling The Stille reaction involves the coupling of an organohalide with an organotin compound (organostannane). wikipedia.org A key advantage of organostannanes is their stability to air and moisture. wikipedia.org However, a significant drawback is the high toxicity of tin compounds. libretexts.org Additives like copper(I) iodide can accelerate the reaction rate. harvard.edu
The table below summarizes key aspects of common palladium-catalyzed cross-coupling reactions applicable to vinyl halides like this compound.
| Reaction Name | Organometallic Reagent (R'-M) | Key Features | General Mechanism Steps |
| Suzuki-Miyaura Coupling | Boronic Acid/Ester (R'-B(OR)₂) | Requires a base; low toxicity of boron reagents. nobelprize.orgbyjus.com | Oxidative Addition, Transmetalation, Reductive Elimination. libretexts.org |
| Stille Coupling | Organostannane (R'-SnR₃) | Air and moisture stable reagents; toxic tin byproducts. wikipedia.orglibretexts.org | Oxidative Addition, Transmetalation, Reductive Elimination. wikipedia.org |
| Negishi Coupling | Organozinc (R'-ZnX) | Highly reactive organozinc reagents; sensitive to air/moisture. wikipedia.org | Oxidative Addition, Transmetalation, Reductive Elimination. nobelprize.org |
Chemoselectivity in Reactions with Multiple Halogen Substituents
Chemoselectivity becomes a critical consideration when a molecule contains more than one reactive site, such as a cyclohexene ring bearing multiple halogen substituents. In palladium-catalyzed cross-coupling reactions, selectivity is often achieved by exploiting the differential reactivity of carbon-halogen bonds. The typical order of reactivity for oxidative addition is C-I > C-OTf > C-Br > C-Cl. wikipedia.orgrsc.org This hierarchy allows for selective reactions at the more reactive halogen site while leaving the less reactive ones intact.
For instance, in a dihalogenated cyclohexene like trans-1-chloro-2-iodocyclohexene, a palladium-catalyzed coupling reaction would be expected to occur selectively at the carbon-iodine bond, which is significantly more reactive than the carbon-chlorine bond. This allows for the stepwise functionalization of the molecule.
Research on other polyhalogenated systems demonstrates this principle effectively. For example, studies on 2,3-dichloronaphthalene-1,4-bistriflate showed excellent chemoselectivity for reactions at the triflate (OTf) groups over the chloride groups. researchgate.net Similarly, the development of specific phosphine (B1218219) ligands has enabled highly chemoselective Suzuki-Miyaura couplings on polyhalogenated aryl triflates, again favoring the more reactive triflate site over halogens. cmsolab.com
The choice of catalyst, ligands, and reaction conditions plays a pivotal role in controlling this selectivity. rsc.org For example, in the aminocarbonylation of 5,7-diiodo-8-benzyloxyquinoline, a palladium catalyst facilitates a highly chemoselective reaction. mdpi.com Iron catalysts have also been shown to switch chemoselectivity from C(sp²) to C(sp³) centers in reactions involving substrates like 4-bromo-1-cyclohexen-1-yltrifluoromethane sulfonate. beilstein-journals.org
The following table illustrates the expected chemoselectivity in reactions with dihalogenated cyclohexenes based on the general reactivity of carbon-halogen bonds.
| Substrate | Halogen 1 | Halogen 2 | More Reactive Site | Expected Product of Monocoupling |
| 1-Bromo-2-chlorocyclohexene | -Br | -Cl | C-Br | 1-(Coupled Group)-2-chlorocyclohexene |
| 1-Chloro-2-iodocyclohexene | -Cl | -I | C-I | 1-Chloro-2-(Coupled Group)cyclohexene |
| 1-Bromo-2-iodocyclohexene | -Br | -I | C-I | 1-Bromo-2-(Coupled Group)cyclohexene |
This inherent difference in reactivity allows for selective, sequential cross-coupling reactions, providing a powerful strategy for the synthesis of complex, polysubstituted cyclic structures.
Computational and Theoretical Investigations of 1 Chlorocyclohexene
Density Functional Theory (DFT) Studies on Reaction Mechanisms
Density Functional Theory (DFT) has proven to be a valuable tool for elucidating the mechanisms of chemical reactions involving 1-chlorocyclohexene and related compounds. mdpi.comscispace.comnih.govcoe.eduresearchgate.net These computational studies provide detailed insights into the energetics and structural changes that occur during reactions such as elimination.
Potential Energy Surfaces of Elimination Reactions
Theoretical calculations on the gas-phase elimination reactions of chloro-substituted cyclohexenes, which produce the corresponding cyclohexadiene and hydrogen chloride, have been extensively studied. researchgate.netcsbsju.edu By mapping the potential energy surface, researchers can identify the most likely reaction pathways. csbsju.edu
For the elimination of HCl from molecules like chlorocyclohexane (B146310), two primary mechanisms are often considered: a concerted 1,2 elimination proceeding through a four-membered cyclic transition state, and a mechanism involving anchimeric assistance. researchgate.net DFT calculations have indicated that the elimination reactions of 1-chloroalkenes are more likely to proceed through a concerted, non-synchronous four-membered cyclic transition state. researchgate.netresearchgate.net This pathway is generally favored due to a lower activation energy compared to alternatives. researchgate.net
The rate-determining step in these elimination reactions is typically the elongation and subsequent polarization of the carbon-chlorine (C-Cl) bond. researchgate.netresearchgate.net The transition state is stabilized by the delocalization of π-electrons from adjacent bonds. researchgate.net
Transition State Structures and Electron Distribution
The geometry and electron distribution of the transition state are critical in determining the reactivity of these compounds. researchgate.net DFT calculations reveal that in the transition state for HCl elimination, the C-Cl bond is significantly lengthened, and the carbon atom becomes nearly sp2-hybridized, resembling the resulting alkene. nist.gov
The nature of the transition state can be further characterized as a non-synchronous, four-membered cyclic structure. researchgate.netresearchgate.net Differences in reactivity between various chlorinated cyclohexenes are attributed to variations in their transition state structures and electron distributions. researchgate.net For instance, studies on the thermal decomposition of related chloroalkenes suggest that the breaking of the C-Cl bond is the rate-determining process in the transition state. researchgate.net
| Compound | Computational Method | Activation Energy (kcal/mol) |
|---|---|---|
| Chloroethane | DFT | Significantly underestimated |
| Chloroethane | Wave function-based | 62.7 ± 0.4 |
| Chlorocyclohexane | G3MP2B3 (QCSID/6-31G(d) geometry) | 218.0 kJ mol-1 |
| Chlorocyclohexane | G3B3 | ~3 kJ mol-1 higher than G3MP2B3 |
Ab Initio Calculations for Conformational Analysis and Reactivity
Ab initio calculations, which are based on first principles of quantum mechanics, provide a powerful framework for investigating the conformational preferences and reactivity of this compound and related systems. nist.govscielo.brscielo.brscispace.com These methods are crucial for understanding how the presence and orientation of substituents influence the molecule's three-dimensional structure and chemical behavior. scispace.comnih.gov
Conformational Preferences of Chlorinated Cyclohexane (B81311) and Related Systems
The cyclohexane ring is not planar and primarily adopts chair conformations to minimize angular and torsional strain. wikipedia.org When a substituent like chlorine is introduced, it can occupy either an axial or an equatorial position. Numerous computational and experimental studies have been conducted to determine the conformational preferences of monosubstituted cyclohexanes. scielo.brscielo.brrsc.org
For chlorocyclohexane, both theoretical and experimental findings indicate a slight preference for the conformer with the chlorine atom in the equatorial position. nist.govrsc.org The energy difference between the axial and equatorial conformers is relatively small. rsc.org Ab initio calculations have been instrumental in quantifying this energy difference and are generally in good agreement with experimental data. nist.gov The stability of different conformers is influenced by factors such as steric interactions between the substituent and axial hydrogen atoms. wikipedia.org
Effect of Halogen Substituents on Ring Geometry
The introduction of a halogen substituent can significantly affect the geometry of the cyclohexane ring. nih.govlibretexts.orgwikipedia.org The electronegativity and size of the halogen atom influence bond lengths and angles within the ring. nih.govlibretexts.orgwikipedia.orgmasterorganicchemistry.com
Halogen atoms are generally considered deactivating groups in electrophilic aromatic substitution due to their inductive electron-withdrawing effect, yet they direct incoming electrophiles to the ortho and para positions because of resonance effects. libretexts.orgwikipedia.org While this compound is not an aromatic system, the electronic properties of the halogen still play a crucial role in its reactivity. The carbon-halogen bond length and the angles involving the substituted carbon are altered to accommodate the substituent and minimize steric strain. nih.gov For instance, in some halogenated cyclic systems, bond angles around the substituted carbon are smaller than the ideal tetrahedral angle to accommodate stabilizing hyperconjugative interactions. nih.gov Conversely, in other halogenated cyclohexanes, bond angles may be larger to reduce unfavorable steric interactions. nih.gov
| Halogen | Method | Energy Difference (kcal/mol) |
|---|---|---|
| Chlorine | Experimental (NMR) | 0.51 |
| Chlorine | Experimental (Microwave) | 0.27 |
| Chlorine | Experimental (Electron Diffraction) | 0.65 |
| Chlorine | Theoretical (ab initio) | 0.3 |
Molecular Mechanics and Force Field Development for Chlorocyclohexanes
Molecular mechanics (MM) provides a computationally less expensive alternative to quantum mechanical calculations for studying large molecular systems. nih.gov The accuracy of MM simulations is highly dependent on the quality of the underlying force field, which is a set of parameters describing the potential energy of the system. nih.govwikipedia.orgethz.ch
The development of accurate force fields for small organic molecules like chlorocyclohexanes is a significant challenge due to the vastness of chemical space and the limited availability of experimental data for individual compounds. ethz.ch Parametrization of a force field involves defining atom types and assigning parameters for bonded (bond stretching, angle bending, dihedrals) and non-bonded (van der Waals, electrostatic) interactions. wikipedia.org These parameters are typically derived from a combination of high-level quantum mechanical calculations and experimental data. nih.govethz.ch
For chlorocyclohexanes, the force field must accurately represent the conformational preferences and the energetic barriers between different conformers, such as the chair and twist-boat forms. nih.gov Recent advancements include the use of machine learning models trained on large quantum chemical datasets to develop more accurate and extensible force fields for organic molecules. ethz.chrsc.org These modern approaches aim to improve the prediction of properties like partial charges and to create force fields that are robust and transferable across different chemical systems. ethz.chrsc.org
Applications and Advanced Functionalization of 1 Chlorocyclohexene
Intermediate in Complex Organic Synthesis
The unique structure of 1-chlorocyclohexene makes it a suitable starting point for the synthesis of a wide range of organic compounds. solubilityofthings.com It can undergo reactions such as nucleophilic substitutions and eliminations, positioning it as a key precursor in multi-step synthetic pathways. solubilityofthings.com
This compound is instrumental in the synthesis of complex cyclic vinylsilanes, which are valuable anionic synthons for the total synthesis of natural products. scispace.comresearchgate.net A notable pathway involves a sequential two-step reaction methodology to produce a library of 1-trimethylsilyl-2-arylcyclohexenes. researchgate.net
The process begins with a Suzuki cross-coupling reaction. scispace.comresearchgate.net This reaction is a powerful tool in organic synthesis for forming carbon-carbon bonds. researchgate.net In this context, 1-bromo-2-chlorocyclohexene, a derivative of this compound, is reacted with various aryl boronic acids. scispace.comresearchgate.net The chemoselective nature of the Suzuki coupling allows the aryl group to replace the bromine atom preferentially, yielding novel 1-chloro-2-arylcyclohexenes in high yields (typically over 90%). researchgate.net
In the second step, these 1-chloro-2-arylcyclohexenes undergo a Wurtz-Fittig coupling reaction with metallic sodium and chlorotrimethylsilane. researchgate.netresearchgate.net This step replaces the chlorine atom with a trimethylsilyl (B98337) group, affording the final 1-trimethylsilyl-2-arylcyclohexenes. researchgate.net The yields for this silylation step range from 65% to 87%. researchgate.net
The research findings for this sequential synthesis are summarized in the table below, showcasing the yields for both the intermediate and final products with different aryl substituents.
| Entry | Aryl Group (Ar) | Intermediate: 1-Chloro-2-arylcyclohexene Yield (%) | Final Product: 1-Trimethylsilyl-2-arylcyclohexene Yield (%) |
|---|---|---|---|
| a | Phenyl | 95 | 85 |
| b | 4-Methylphenyl | 94 | 87 |
| c | 4-Methoxyphenyl | 95 | 82 |
| d | 4-Fluorophenyl | 92 | 78 |
| e | 4-Chlorophenyl | 94 | 75 |
| f | 4-Bromophenyl | 93 | 72 |
| g | 3-Methylphenyl | 91 | 80 |
| h | 3-Methoxyphenyl | 89 | 75 |
| i | 2-Methylphenyl | 90 | 65 |
| j | 2-Methoxyphenyl | 92 | 68 |
| k | Biphenyl | 91 | 70 |
Functional synthetic polymers are significant materials due to their specialized properties and applications. nih.gov this compound serves as a foundational building block in the synthesis of such specialized polymers. nih.govmdpi.com For instance, it is the starting material for a novel phosphorus-containing polymeric sorbent, CyP(Ph)4–DVB, designed for applications like the removal of dyes from wastewater. nih.govmdpi.com
The synthesis is a multi-step process:
Bromination: this compound is first treated with bromine. mdpi.com
Elimination: The subsequent elimination of chlorine atoms using potassium hydroxide (B78521) in ethanol (B145695) yields 1,2-dibromocyclohexene (B3383802). nih.govmdpi.com
Monomer Synthesis: The resulting 1,2-dibromocyclohexene undergoes a Heck reaction with diphenylvinylphosphine (B1198819) oxide to produce the functional monomer, 1,2-bis((E)-2-diphenylphospinoylethenyl)-cyclohex-1-ene (CyP(Ph)4). mdpi.com
Polymerization: Finally, this monomer is copolymerized with divinylbenzene (B73037) (DVB) to create the cross-linked polymeric sorbent. nih.govmdpi.com
This pathway demonstrates how this compound can be transformed into a functionalized monomer, which is then incorporated into a polymer matrix, highlighting its role as a versatile building block in materials science. nih.gov
Precursor for Vinylsilanes (e.g., 1-Trimethylsilyl-2-arylcyclohexenes)
Derivatization for Novel Chemical Entities
The reactivity of this compound allows for its derivatization into a variety of other molecules, expanding its utility in synthetic chemistry. solubilityofthings.com
This compound can be converted into other halogenated cyclohexenes. A key example is its use in preparing 1,2-dibromocyclohexene. nih.govmdpi.com This is achieved by reacting this compound with bromine, followed by an elimination step. mdpi.com This di-halogenated product is a crucial intermediate for further reactions, such as the Heck reaction used in polymer synthesis. mdpi.com
Another important derivative is 1-bromo-2-chlorocyclohexene. scispace.comresearchgate.net This compound is synthesized from 2-chlorocyclohexanone, a close relative of this compound, and serves as the primary substrate for Suzuki cross-coupling reactions to create aryl-substituted cyclohexenes. scispace.comresearchgate.net These transformations underscore the role of this compound and its precursors in generating a wider array of halogenated building blocks for organic synthesis.
While direct synthesis of complex natural products from this compound is not common, it serves as a precursor to highly reactive intermediates and versatile building blocks that are valuable in the synthesis of bioactive compounds. scispace.comdntb.gov.uadntb.gov.ua
One such reactive intermediate is cyclohexyne (B14742757), which can be generated from this compound through its reaction with phenyllithium (B1222949). dntb.gov.uadntb.gov.ua Cyclohexyne is a powerful dienophile and has been utilized in the synthesis of various natural products. dntb.gov.ua
Furthermore, the 1-chloro-2-arylcyclohexenes synthesized via the Suzuki reaction are themselves important precursors. scispace.comresearchgate.net These molecules can be further functionalized. For example, the reaction of 1-bromo-2-chlorocyclohexene with various aryl amines using a Buchwald-Hartwig reaction protocol yields a novel class of cyclic vinylamines known as 1-chlorocyclohexenyl-2-aminobenzenes. researchgate.net Such unique nitrogen-containing cyclic compounds are of interest in medicinal chemistry for the development of new bioactive entities. rsc.orgmdpi.com The development of synthetic routes to these novel structures from a this compound derivative highlights its indirect but crucial role in generating molecules with potential biological activity. researchgate.net
Environmental and Toxicological Considerations in Research Excluding Prohibited Elements
Environmental Fate and Degradation Pathways of Halogenated Cyclohexenes
Halogenated organic compounds are recognized for their widespread use and their potential for environmental persistence. nih.govresearchgate.net Their behavior in various environmental media is a key area of research.
Persistence in Environmental Media
The persistence of halogenated hydrocarbons, including cyclic compounds like 1-chlorocyclohexene, is a significant environmental concern. nih.govindustrialchemicals.gov.au These compounds can remain in the environment for extended periods, leading to potential accumulation in soil, water, and sediment. researchgate.netservice.gov.uk The persistence is influenced by factors such as the chemical's structure, the degree of halogenation, and environmental conditions. utoronto.ca For instance, some chlorinated paraffins are known to be persistent and bioaccumulative. service.gov.ukpops.int While specific data on the persistence of this compound is limited, the general class of halogenated hydrocarbons is known for low acute toxicity but raises concerns due to potential long-term effects. cornell.edu Some studies indicate that certain chlorinated paraffins can persist in aerobic sediment for over 180 days. pops.int Abiotic degradation processes like hydrolysis and photolysis are not always significant dissipation pathways for these types of compounds. industrialchemicals.gov.au
The following table summarizes the persistence of related chlorinated compounds in different environmental media.
| Compound Class | Environmental Medium | Persistence Finding | Reference |
| Chlorinated Paraffins (Short-Chain) | Freshwater & Marine Sediments | Estimated half-lives of 1630 and 450 days, respectively, under aerobic conditions. industrialchemicals.gov.au | industrialchemicals.gov.au |
| Chlorinated Paraffins (Medium-Chain) | Aerobic Sediment | No biotransformation observed after 120 days in one study. industrialchemicals.gov.au | industrialchemicals.gov.au |
| Chlorinated Paraffins (General) | Environment | Considered persistent and bioaccumulative. service.gov.ukpops.int | service.gov.ukpops.int |
| Halogenated Organic Compounds | Environment | Generally persistent in nature. nih.govresearchgate.net | nih.govresearchgate.net |
Formation of Degradation Products
The degradation of halogenated cyclohexenes can lead to the formation of various by-products. For example, the photochemical decomposition of this compound has been shown to produce hydrogen chloride, cyclohexene (B86901), cis-1,2-dichlorocyclohexane (B86984), and 3,3'-dichloro-1,1'-bi-2-cyclohexenyl. acs.org The degradation of other related compounds, like hexachlorocyclohexane (B11772) (HCH), can yield intermediates such as pentachlorocyclohexene and tetrachlorocyclohexene. publish.csiro.auwho.int The microbial degradation of γ-HCH by certain bacteria can lead to the formation of chlorinated benzene (B151609) derivatives. publish.csiro.au It is important to note that the degradation pathways and resulting products can vary significantly depending on the specific compound and the environmental conditions.
Research on Toxicity Mechanisms of Related Halogenated Cyclohexenes
The toxicological properties of halogenated hydrocarbons are a subject of ongoing research to understand their potential health effects. cornell.edunih.gov
Assessment of Health Concerns for Halogenated Cyclohexene Derivatives
Halogenated hydrocarbons, as a class, are associated with a range of health concerns. cornell.edu While acute toxicity is generally low, prolonged exposure can lead to issues affecting the liver, kidneys, and central nervous system. cornell.edunih.gov Some halogenated hydrocarbons are considered potential carcinogens. cornell.edunih.gov For instance, haloquinones and related halo-cyclopentene and cyclohexene derivatives have been identified as likely to be of health concern. nih.gov The toxicity of these compounds is often linked to the number and type of halogen atoms present. cornell.edu Inhalation of vapors can cause irritation to the eyes and respiratory tract. cornell.edu
In Vitro and In Vivo Study Methodologies (General Academic Approach)
Toxicological research on halogenated compounds often employs both in vitro (cell-based) and in vivo (animal-based) studies to assess their potential effects. nih.gov
In Vitro Studies: These studies expose cultured cells to the chemical to observe effects at a cellular level. nih.gov For example, studies on haloacetonitriles, another class of disinfection by-products, have used in vitro methods to investigate cytotoxicity and the induction of oxidative stress. acs.org Chromosome aberration studies in vitro have shown some positive results for certain terpene alcohols, though the in vivo relevance was limited. researchgate.net
In Vivo Studies: These studies involve administering the substance to animal models to observe systemic effects. nih.gov For example, in vivo studies on the flame retardant BDE-47 have been used to understand its metabolic transformation. nih.gov Such studies can provide information on how the compound is absorbed, distributed, metabolized, and excreted by a living organism. epa.gov
Disinfection By-product (DBP) Research Context
Disinfection by-products (DBPs) are chemical compounds formed when disinfectants like chlorine react with natural organic matter present in water. wikipedia.orgsac-isc.gc.ca This is a significant area of research in water quality and public health. iwaponline.comengineering.org.cn
The formation of DBPs is a complex process influenced by the type of disinfectant used, the nature of the organic precursors, and water conditions. nih.govacs.orgresearchgate.net While essential for killing harmful microorganisms, chlorination can lead to the formation of various DBPs, including trihalomethanes (THMs) and haloacetic acids (HAAs), which are regulated in many countries. wa.govepa.gov Research has also focused on "emerging" DBPs, which include a wide range of other halogenated compounds. wikipedia.org Halo-cyclopentene and cyclohexene derivatives have been considered as a class of potentially carcinogenic DBPs. nih.gov The presence of bromide and iodide in source water can lead to the formation of brominated and iodinated DBPs. engineering.org.cn
The table below lists some classes of disinfection by-products and their precursors.
| DBP Class | Common Precursors | Disinfectant | Reference |
| Trihalomethanes (THMs) | Natural Organic Matter (e.g., humic and fulvic acids) | Chlorine | wikipedia.orgiwaponline.com |
| Haloacetic Acids (HAAs) | Natural Organic Matter | Chlorine | wikipedia.orgsac-isc.gc.ca |
| Halonitromethanes | Natural Organic Matter | Chlorine | wikipedia.org |
| Haloacetonitriles | Natural Organic Matter, Amino Acids | Chlorine, Chloramines | acs.orgwikipedia.org |
| Haloquinones & Halo-cyclohexene derivatives | Quinones, Natural Organic Matter | Chlorine | nih.govnih.gov |
Formation in Water Treatment Processes (General Chemical Reactions)
The formation of this compound and related halo-cyclohexene derivatives as disinfection byproducts (DBPs) in water treatment is a consequence of chemical reactions between disinfectants, primarily chlorine, and naturally occurring organic matter (NOM) present in the source water. nih.gov Cyclohexene-like structures can be present as substructures within the complex macromolecules that constitute NOM. The disinfection process, aimed at eliminating pathogens, can inadvertently lead to the creation of these and other DBPs. nih.gov
The primary disinfectant involved is chlorine, which, when added to water, forms hypochlorous acid (HOCl) and hydrochloric acid (HCl). hydroinstruments.com Hypochlorous acid is a potent electrophile and is the key reactant in the formation of many chlorinated organic compounds. nih.gov The general reactions leading to the formation of this compound from a cyclohexene precursor involve electrophilic addition and substitution.
The chlorination of wastewater containing cyclohexene has been studied to understand the formation of organochlorine by-products. witpress.com The transformation of cyclohexene during chlorination can lead to a variety of products, including 2-chlorocyclohexanol, 1,2-dichlorocyclohexane (B75773), and 3-chlorocyclohexene. witpress.com The formation of this compound itself can occur under specific reaction conditions. For instance, the reaction of cyclohexanone (B45756), another potential NOM constituent, with phosphorus pentachloride is a known synthetic route to this compound, indicating that ketone functionalities in NOM could also serve as precursors. sci-hub.se
The fundamental reaction mechanisms involving an alkene like cyclohexene and chlorine (as hypochlorous acid) in an aqueous environment include:
Addition Reactions : The electrophilic chlorine atom from HOCl adds across the double bond of the cyclohexene ring. This can lead to the formation of chlorohydrins, such as 2-chlorocyclohexanol. nih.govwitpress.com
Substitution Reactions : Chlorine atoms can substitute for hydrogen atoms on the cyclohexene ring. Allylic substitution (at the carbon adjacent to the double bond) can occur, leading to products like 3-chlorocyclohexene. witpress.com
The following table summarizes key reactions and products from the chlorination of cyclohexene-containing water.
| Reactants | Chlorinating Agent | Primary Reaction Type | Key Products Formed | Reference |
|---|---|---|---|---|
| Cyclohexene | Aqueous Chlorine (Cl₂) | Addition / Substitution | 2-chlorocyclohexanol, 1,2-dichlorocyclohexane, 3-chlorocyclohexene | witpress.com |
| Cyclohexene | Sodium Hypochlorite (NaOCl) | Addition / Oxidation | 2-chlorocyclohexanol, Dichlorocyclohexandione | witpress.com |
| Ethylene (as model alkene) | Hypochlorous Acid (HOCl) | Addition / Hydrolysis | Ethylene chlorohydrin, Ethylene oxide | nih.gov |
| Organic Compounds (general) | Chlorine | Addition, Oxidation, Substitution | Chlorinated organic compounds | nih.gov |
The specific distribution of these products depends significantly on factors such as the pH of the water, the concentration of chlorine, the reaction time, and the presence of other substances like bromide ions. nih.gov The formation of this compound is part of a complex web of reactions that produce a wide array of halogenated DBPs. nih.gov
Identification and Analysis of Halo-Cyclohexene Derivatives as DBPs
The identification of halo-cyclohexene derivatives among the vast and complex mixture of DBPs in treated water requires sophisticated analytical techniques. nih.gov These compounds, along with other classes of emerging DBPs like haloquinones, are often present at trace concentrations (ng/L levels), necessitating highly sensitive and selective methods for their detection and quantification. nih.govcapes.gov.br
Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone analytical technique for the identification of volatile and semi-volatile DBPs, including halogenated cyclohexenes. researchgate.net The process generally involves several key steps:
Sample Preparation and Extraction : To isolate and concentrate the target analytes from the water matrix, a pre-concentration step is essential. Common methods include liquid-liquid extraction (LLE) using solvents like hexane (B92381) or pentane, or solid-phase extraction (SPE). researchgate.net SPE, particularly using cartridges like Oasis HLB, has become a standard for extracting a broad range of organic compounds from water samples. acs.org For some modern methods, online SPE can be coupled directly to the analytical instrument, automating the process and reducing sample volume requirements. researchgate.net
Chromatographic Separation : The extracted compounds are then separated using gas chromatography. A capillary column (e.g., DB-WAX) is used to separate the individual compounds in the mixture based on their volatility and interaction with the column's stationary phase. researchgate.net
Detection and Identification : Mass spectrometry is used for detection. The MS detector ionizes the separated compounds and fragments them into characteristic patterns. By comparing these mass spectra to libraries of known compounds (like the NIST library) or to analytical standards, individual DBPs can be identified and quantified. nih.gov High-resolution mass spectrometry (HRMS) may also be employed for more confident identification of unknown compounds. capes.gov.br
Research studies have identified halo-cyclopentene and halo-cyclohexene derivatives as a class of DBPs that warrant further investigation. nih.govresearchgate.net While specific occurrence data for this compound in drinking water is not widely reported in broad surveys, analytical methods have been developed that are capable of its detection. For example, methods developed for halobenzoquinones (HBQs), another class of toxic DBPs, utilize solid-phase extraction followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). acs.orgresearchgate.net These methods demonstrate the analytical approaches that can be adapted for other emerging DBPs, including halo-cyclohexenes.
The following table summarizes common analytical methodologies used for the identification of trace organic compounds like halo-cyclohexene derivatives in water.
| Analytical Technique | Extraction Method | Detection Method | Typical Analytes | Reference |
|---|---|---|---|---|
| Gas Chromatography | Liquid-Liquid Extraction (Hexane, Pentane) | Mass Spectrometry (MS) | Halo-phenols, various organochlorine compounds | researchgate.net |
| Gas Chromatography | - | Atomic Emission Detector (AED) | Semi-volatile DBPs | researchgate.net |
| Liquid Chromatography (LC) | Solid-Phase Extraction (SPE) | Tandem Mass Spectrometry (MS/MS) | Halobenzoquinones (HBQs) | capes.gov.bracs.org |
| Online SPE-LC-MS/MS | Online Solid-Phase Extraction | Tandem Mass Spectrometry (MS/MS) | Halobenzoquinones (HBQs) | researchgate.net |
The continuous development of these analytical methods is crucial for identifying novel DBPs, understanding their formation pathways, and assessing their occurrence in drinking water supplies. researchgate.net
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 1-chlorocyclohexene, and how do reaction conditions influence yield?
- Methodological Answer : The most common synthesis involves dehydrohalogenation of 1,2-dihalocyclohexanes or chlorination of cyclohexene derivatives. For example:
-
Route 1 : Cyclohexanone reacts with phosphorus pentachloride (PCl₅) in dichloromethane under reflux to yield this compound via a ketone-to-chloride conversion .
-
Route 2 : Dehydrochlorination of 1-chlorocyclohexane using strong bases like potassium tert-butoxide in diethyl ether generates the alkene through β-elimination .
-
Critical Factors : Solvent polarity (e.g., 1,4-dioxane vs. heptane) and temperature (40–80°C) significantly affect reaction rates and byproduct formation. Lower-polarity solvents reduce ionic intermediates, favoring alkene formation .
Synthetic Route Reagents Solvent Yield Key Reference Cyclohexanone + PCl₅ PCl₅ DCM 60–75% Dehydrochlorination KOtBu Et₂O 50–65%
Q. How can researchers characterize this compound, and what are its critical physicochemical properties?
- Methodological Answer : Key characterization methods include:
- GC-MS : To confirm purity and detect halogenated byproducts.
- NMR : ¹³C NMR shows a doublet for the vinylic chlorine at δ ~125 ppm, while ¹H NMR reveals deshielded alkene protons (δ 5.5–6.0 ppm) .
- Physical Properties :
- Boiling point: ~140°C at 4 mmHg .
- Density: 1.036 g/cm³; refractive index: 1.4797 .
- Safety : Flash point of 35.9°C necessitates inert-atmosphere handling to avoid combustion .
Advanced Research Questions
Q. What mechanisms explain the regioselective addition of HBr to this compound, and why is 1-bromo-1-chlorocyclohexane the major product?
- Methodological Answer : The reaction proceeds via a carbocation intermediate .
- Step 1 : Protonation of the alkene forms a cyclohexenyl carbocation.
- Step 2 : Bromide attack occurs at the more stabilized carbocation site. The presence of chlorine stabilizes adjacent carbocations through inductive effects, favoring 1,1-addition over 1,2-products. Computational studies suggest hyperconjugation between the C-Cl σ* orbital and carbocation enhances stability .
- Data Contradiction : Competing radical pathways (e.g., in thiol additions) can alter product ratios. For example, increasing thiol concentration shifts selectivity due to faster chain transfer vs. radical interconversion .
Q. How do hydrolysis kinetics of this compound oxide inform its environmental stability and mutagenicity risks?
- Methodological Answer : Hydrolysis in pH 7.4 buffer-acetone follows pseudo-first-order kinetics:
-
Rate Constants :
-
At 37°C: , leading to rapid degradation to 2-chlorocyclohexanone .
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Implications : Fast hydrolysis reduces environmental persistence but generates mutagenic ketones. Ames tests show this compound oxide is mutagenic in S. typhimurium TA100, requiring careful waste neutralization .
Temperature Rate Constant (s⁻¹) Half-Life 0°C 33 min 25°C 17 min 37°C 9.6 min
Q. What strategies resolve contradictions in product distributions during free-radical additions to this compound?
- Methodological Answer : Conflicting product ratios arise from:
- Radical Stability : Allylic chlorine stabilizes transition states, favoring cis adducts at low thiol concentrations.
- Concentration Effects : High thiol concentrations accelerate chain transfer, overriding stereochemical control and increasing trans products.
- Validation : Use low-temperature EPR to trap radical intermediates and isotopic labeling (e.g., D₂O quenching) to track hydrogen abstraction pathways .
Safety and Handling
Q. What precautions are critical for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : N95 masks, nitrile gloves, and chemical goggles to prevent inhalation (WGK 3 toxicity) and dermal exposure .
- Storage : Inflammable liquid; store under nitrogen at 2–8°C away from oxidizers. Use secondary containment to manage leaks .
- Waste Disposal : Neutralize with 10% NaOH to hydrolyze residual chloride, followed by incineration .
Data Analysis and Reproducibility
Q. How can researchers address variability in synthetic yields across literature reports?
- Methodological Answer :
- Systematic Review : Cross-reference reaction parameters (e.g., solvent purity, catalyst lot) using tools like Cochrane Handbook guidelines .
- DOE Optimization : Apply factorial design to test variables (temperature, stoichiometry) and identify critical factors via ANOVA .
- Case Study : Yields for PCl₅-mediated synthesis range from 60–75% due to residual moisture; rigorous drying of reagents improves consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
